5-(4'-Methyl-2-biphenyl)tetrazole-d4
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Overview
Description
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated compound used primarily in scientific research. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. The deuterium labeling (d4) makes it particularly useful in various analytical and research applications, especially in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The process begins by dissolving the starting compound in acetone and adding an aqueous sodium hydroxide solution. The mixture is stirred at 40°C for an hour, followed by the dropwise addition of triphenylmethyl chloride in acetone .
Industrial Production Methods
While specific industrial production methods for 5-(4’-Methyl-2-biphenyl)tetrazole-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4’-Methyl-2-biphenyl)tetrazole-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .
Scientific Research Applications
5-(4’-Methyl-2-biphenyl)tetrazole-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Another tetrazole derivative used in similar research applications.
N-(Triphenylmethyl)-5-(4’-Methylbiphenyl-2-yl)tetrazole: Known for its use in organic electronics and hybrid nanomaterials.
Uniqueness
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in isotopic labeling studies. This feature distinguishes it from other similar compounds and broadens its range of applications in scientific research .
Properties
Molecular Formula |
C14H12N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
InChI Key |
VWOJMXKARYCRCC-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
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